3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid
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Overview
Description
3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound characterized by the presence of a bromo-substituted pyrazole ring and an ethylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Propanoic Acid Moiety: The brominated pyrazole is reacted with an appropriate propanoic acid derivative under conditions that facilitate the formation of the desired product.
Introduction of the Ethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromo group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromo group.
Substitution: Substituted products with various functional groups replacing the bromo group.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid: Similar structure with a cyclopentyl group instead of an ethylamino group.
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid: Contains a benzoic acid moiety instead of a propanoic acid backbone.
Uniqueness
3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid is unique due to the presence of both a bromo-substituted pyrazole ring and an ethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H12BrN3O2 |
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Molecular Weight |
262.10 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-(ethylamino)propanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-2-10-7(8(13)14)5-12-4-6(9)3-11-12/h3-4,7,10H,2,5H2,1H3,(H,13,14) |
InChI Key |
IZOFMZJMOJDHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
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